molecular formula C19H20ClN3O2 B2623078 Allyl 6-[4-(3-chlorophenyl)piperazino]nicotinate CAS No. 400086-65-9

Allyl 6-[4-(3-chlorophenyl)piperazino]nicotinate

Cat. No.: B2623078
CAS No.: 400086-65-9
M. Wt: 357.84
InChI Key: ZWRCYDPAWIAZPV-UHFFFAOYSA-N
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Description

Allyl 6-[4-(3-chlorophenyl)piperazino]nicotinate is a synthetic nicotinic acid derivative characterized by a piperazine ring substituted with a 3-chlorophenyl group at the 4-position and an allyl ester moiety at the 6-position of the nicotinate scaffold. This compound belongs to a broader class of arylpiperazinyl nicotinates, which are structurally designed to modulate neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors, due to the piperazine moiety’s affinity for these targets . The 3-chlorophenyl substitution introduces steric and electronic effects that influence receptor binding selectivity and metabolic stability compared to analogs with different substituents.

Properties

IUPAC Name

prop-2-enyl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2/c1-2-12-25-19(24)15-6-7-18(21-14-15)23-10-8-22(9-11-23)17-5-3-4-16(20)13-17/h2-7,13-14H,1,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRCYDPAWIAZPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C1=CN=C(C=C1)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Allyl 6-[4-(3-chlorophenyl)piperazino]nicotinate typically involves multiple steps. One common synthetic route starts with the preparation of 6-chloronicotinic acid, which is then reacted with 4-(3-chlorophenyl)piperazine to form the intermediate 6-[4-(3-chlorophenyl)piperazino]nicotinic acid. This intermediate is then esterified with allyl alcohol under acidic conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Allyl 6-[4-(3-chlorophenyl)piperazino]nicotinate undergoes various chemical reactions, including:

Scientific Research Applications

Allyl 6-[4-(3-chlorophenyl)piperazino]nicotinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Allyl 6-[4-(3-chlorophenyl)piperazino]nicotinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, leading to the modulation of cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Pharmacological Implications

The compound’s closest analogs differ in the substituent on the phenyl ring or the ester group. Below is a comparative analysis based on structural and functional data:

Compound Substituent (Phenyl Ring) Ester Group Receptor Affinity (Ki, nM) Metabolic Stability (t₁/₂, min) Solubility (logP)
Allyl 6-[4-(3-chlorophenyl)piperazino]nicotinate 3-Cl Allyl 5-HT₁A: 12 ± 2 45 ± 5 (human liver microsomes) 3.8 ± 0.2
Allyl 6-[4-(2-fluorophenyl)piperazino]nicotinate 2-F Allyl 5-HT₁A: 8 ± 1 30 ± 4 3.5 ± 0.3
Methyl 6-[4-(4-methylphenyl)piperazino]nicotinate 4-CH₃ Methyl 5-HT₁A: 45 ± 5 60 ± 6 2.9 ± 0.1

Analysis of Key Differences:

Substituent Position and Halogen Effects :

  • The 3-chlorophenyl group in the target compound enhances 5-HT₁A receptor binding (Ki = 12 nM) compared to the 4-methylphenyl analog (Ki = 45 nM), likely due to improved hydrophobic interactions and reduced steric hindrance .
  • The 2-fluorophenyl analog exhibits higher 5-HT₁A affinity (Ki = 8 nM), attributed to fluorine’s electronegativity and optimal positioning for hydrogen bonding. However, its metabolic stability is lower (t₁/₂ = 30 min) due to oxidative defluorination .

Ester Group Influence :

  • The allyl ester in the target compound improves membrane permeability (logP = 3.8) compared to the methyl ester (logP = 2.9), which enhances bioavailability but may reduce aqueous solubility.

Metabolic Stability :

  • The 3-chlorophenyl group confers moderate metabolic stability (t₁/₂ = 45 min) compared to the 4-methylphenyl analog (t₁/₂ = 60 min), likely due to slower oxidative dechlorination versus demethylation pathways.

Research Findings and Functional Insights

Receptor Selectivity Profile

  • 5-HT₁A vs. Dopamine D₂ : The target compound shows >10-fold selectivity for 5-HT₁A over D₂ receptors (Ki = 120 nM for D₂), unlike its 2-fluorophenyl analog, which exhibits dual affinity (5-HT₁A: 8 nM; D₂: 25 nM) . This selectivity is critical for minimizing extrapyramidal side effects in CNS therapeutics.

In Vivo Efficacy

  • In rodent models, the 3-chlorophenyl derivative demonstrated anxiolytic activity at lower doses (ED₅₀ = 1.5 mg/kg) compared to the 4-methylphenyl analog (ED₅₀ = 5 mg/kg), aligning with its superior receptor affinity .

Critical Evaluation of Limitations and Contradictions

  • Contradictory Data on Metabolic Stability: While the 3-chlorophenyl group is generally associated with stability, one study noted rapid glucuronidation in primate models (t₁/₂ = 20 min), suggesting species-specific metabolism .
  • Lack of Clinical Data : Most comparisons rely on preclinical assays; human pharmacokinetic data remain unpublished.

Biological Activity

Allyl 6-[4-(3-chlorophenyl)piperazino]nicotinate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological effects, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is a piperazine derivative that incorporates an allyl group and a chlorophenyl moiety. Its structure allows for diverse chemical reactivity and biological interactions, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Receptor Binding : It is believed to modulate cellular signaling pathways by binding to various receptors and enzymes, potentially inhibiting cell proliferation and inducing apoptosis in cancer cells.
  • Microtubule Dynamics : Similar compounds have been shown to affect microtubule dynamics, leading to mitotic arrest in cancer cells. This suggests that this compound may also influence microtubule stability and function .

Anticancer Properties

Research indicates that this compound exhibits anticancer properties :

  • In Vitro Studies : In studies involving colon cancer cell lines, derivatives of piperazine, including those similar to this compound, have been shown to enhance sensitivity to apoptotic signals. For example, one study reported that related compounds induced mitotic arrest and increased apoptosis in HT29 colon cancer cells .
  • Mechanisms of Action : The compound likely acts by disrupting microtubule dynamics, which is crucial for cell division. It may also sensitize cancer cells to apoptosis by enhancing the expression of death receptors on their surface .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
6-[4-(3-chlorophenyl)piperazino]nicotinic acidLacks allyl groupAnticancer activity noted
Allyl 6-[4-(4-chlorophenyl)piperazino]nicotinateSimilar structure, different substituentPotentially similar activity
Allyl 6-[4-(3-bromophenyl)piperazino]nicotinateBromine instead of chlorineInvestigated for similar biological effects

Case Studies and Research Findings

  • Piperazine Derivatives : A study highlighted a series of piperazine-based compounds that effectively inhibited microtubule dynamics in cancer cells, suggesting a class effect that may include this compound .
  • Structure-Activity Relationship (SAR) : Research has shown that modifications in the piperazine ring significantly affect the biological activity of similar compounds, emphasizing the importance of structural nuances in therapeutic efficacy .
  • In Vivo Efficacy : While most findings are based on in vitro studies, ongoing research aims to evaluate the in vivo anticancer efficacy and safety profile of this compound in animal models .

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